molecular formula C16H12BrCl2NO2 B13015384 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile

3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile

Cat. No.: B13015384
M. Wt: 401.1 g/mol
InChI Key: NOJPVNZCMHNYGC-UHFFFAOYSA-N
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Description

3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile is a complex organic compound with the molecular formula C16H12BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxides or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, while the nitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-((2,4-dichlorobenzyl)oxy)benzaldehyde
  • 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H12BrCl2NO2

Molecular Weight

401.1 g/mol

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzonitrile

InChI

InChI=1S/C16H12BrCl2NO2/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(18)7-14(11)19/h3-7H,2,9H2,1H3

InChI Key

NOJPVNZCMHNYGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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